Loratadine-d5
CAS No.:
Cat. No.: VC0196452
Molecular Formula: C22H23ClN2O2
Molecular Weight: 387.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Molecular Formula | C22H23ClN2O2 |
---|---|
Molecular Weight | 387.9 g/mol |
IUPAC Name | ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D |
Standard InChI Key | JCCNYMKQOSZNPW-XFHCPBGCSA-N |
Isomeric SMILES | [2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] |
SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Canonical SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Chemical and Physical Properties
Table 1: Chemical Properties of Loratadine-d5
Solubility
Loratadine-d5 is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in these solvents facilitates its use in various analytical techniques .
Synthesis of Loratadine-d5
The synthesis of Loratadine-d5 involves the selective replacement of hydrogen atoms with deuterium isotopes in the parent compound, Loratadine. This process typically employs catalytic hydrogen-deuterium exchange reactions or chemical synthesis using deuterated reagents.
Reaction Mechanism
The most common method for synthesizing deuterated compounds involves catalytic exchange reactions using palladium or platinum catalysts under controlled conditions. For Loratadine-d5, this process ensures high isotopic purity and minimal by-product formation.
Challenges in Synthesis
Producing high-purity Loratadine-d5 requires precise control over reaction conditions such as temperature, pressure, and catalyst selection. Additionally, ensuring complete deuteration at specific positions on the molecule can be challenging due to steric hindrance and electronic effects.
Applications of Loratadine-d5
Loratadine-d5 serves as a critical tool in various scientific and clinical research domains due to its unique properties.
Pharmacokinetic Studies
One of the primary applications of Loratadine-d5 is in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of Loratadine. The compound's isotopic labeling allows for precise quantification using mass spectrometry techniques .
Table 2: Pharmacokinetic Parameters Using Loratadine-d5
Parameter | Value (Mean ± SD) |
---|---|
Cmax (ng/mL) | 466.65 ± 18.94 |
AUC0-t (ng·h/mL) | 633.00 ± 12.44 |
Retention Time (min) | 2.59 |
Analytical Chemistry
In analytical chemistry, Loratadine-d5 is employed as an internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use improves the accuracy and reproducibility of quantitative analyses by compensating for matrix effects and instrument variability .
Metabolic Research
Loratadine-d5 facilitates metabolic studies by enabling researchers to track the biotransformation pathways of Loratadine in vivo and in vitro. The compound's isotopic labeling allows for distinct identification of metabolites without interference from endogenous compounds .
Advantages of Deuteration
The incorporation of deuterium into pharmaceutical compounds like Loratadine provides several advantages:
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Enhanced Stability: Deuterium-carbon bonds are stronger than hydrogen-carbon bonds, reducing metabolic degradation.
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Improved Analytical Accuracy: Isotopic labeling enables precise quantification using mass spectrometry.
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Reduced Drug Interactions: Deuterated drugs often exhibit altered metabolic profiles that minimize interactions with other medications.
These benefits make deuterated compounds indispensable tools in drug development and research.
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